![molecular formula C14H24ClN5O5 B607795 GSK256073 Tris CAS No. 1228650-42-7](/img/new.no-structure.jpg)
GSK256073 Tris
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK256073 Tris involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core purine structure through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scale-up: The reactions are scaled up using industrial reactors and equipment to produce large quantities of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
GSK256073 Tris undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
GSK256073 Tris is characterized by its high selectivity for GPR109A, distinguishing it from other similar compounds. The mechanism of action involves binding to GPR109A, which leads to the inhibition of lipolysis and subsequent improvements in glucose homeostasis. The compound has been shown to lower non-esterified fatty acids and glycerol concentrations, making it a candidate for managing metabolic disorders such as type 2 diabetes mellitus.
Scientific Research Applications
-
Chemistry :
- This compound serves as a tool compound to study the function of GPR109A and its role in metabolic pathways. It is utilized in synthetic routes involving oxidation, reduction, and substitution reactions to create various derivatives for pharmacological studies.
-
Biology :
- The compound is instrumental in investigating the biological effects of GPR109A activation, particularly its impact on glucose metabolism and lipid homeostasis. Preclinical studies have demonstrated its efficacy in modulating metabolic parameters in animal models.
-
Medicine :
- This compound is being explored as a therapeutic agent for conditions such as type 2 diabetes mellitus and dyslipidemia. Clinical trials have indicated that it can significantly reduce serum glucose concentrations and improve insulin sensitivity without causing adverse effects like flushing or gastrointestinal disturbances.
-
Industry :
- The compound is relevant in drug development targeting GPR109A and related metabolic pathways, with ongoing research aimed at optimizing its pharmacokinetic properties.
Clinical Trials
A significant clinical trial assessed the effects of GSK256073 on subjects with type 2 diabetes mellitus. The study involved 39 participants in a randomized, placebo-controlled design:
- Objective : To evaluate whether GSK256073 could improve glucose homeostasis through lipolysis inhibition.
- Methodology : Participants received different regimens of GSK256073 over a two-day period.
- Results : All dosing regimens led to a significant reduction in glucose concentrations, with the 25 mg BID dose achieving a maximum reduction of -0.87 mmol/l. Improvements were associated with decreased serum insulin levels and enhanced insulin sensitivity measures.
This trial demonstrated that GSK256073 could effectively manage hyperglycemia in diabetic patients while maintaining a favorable safety profile .
Wirkmechanismus
GSK256073 Tris exerts its effects by binding to and activating G-protein coupled receptor 109A. This activation leads to the inhibition of lipolysis, resulting in improved glucose homeostasis. The molecular targets and pathways involved include:
G-protein coupled receptor 109A: Activation of this receptor leads to downstream signaling events that inhibit lipolysis.
Inhibition of lipolysis: By inhibiting the breakdown of lipids, the compound helps to maintain glucose levels in the blood
Vergleich Mit ähnlichen Verbindungen
GSK256073 Tris is unique compared to other similar compounds due to its high selectivity and potency as a G-protein coupled receptor 109A agonist. Similar compounds include:
Niacin: A less potent agonist of G-protein coupled receptor 109A with a different side effect profile.
Acipimox: Another G-protein coupled receptor 109A agonist with similar therapeutic applications but different pharmacokinetic properties.
MK-0354: A novel compound with similar mechanisms of action but distinct structural features .
This compound stands out due to its long-lasting and non-flushing properties, making it a promising candidate for further development and research .
Biologische Aktivität
GSK256073 Tris is a selective agonist of the G-protein coupled receptor (GPCR) GPR109A, which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article delves into the biological activity of GSK256073, highlighting its mechanisms of action, pharmacological profile, and clinical implications based on recent research findings.
Overview of this compound
GSK256073 is engineered to selectively activate GPR109A, a receptor implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. Unlike traditional niacin-based therapies, GSK256073 aims to provide therapeutic benefits without the common side effects such as flushing.
GSK256073 functions primarily through the inhibition of lipolysis, leading to reduced levels of non-esterified fatty acids (NEFA) and improved insulin sensitivity. The compound exhibits a unique pharmacological profile characterized by:
- Selective Agonism : It shows robust specificity for GPR109A over other hydroxycarboxylic acid receptors, enhancing its therapeutic potential while minimizing off-target effects .
- Biased Agonism : Structural studies indicate that GSK256073 engages the receptor in a way that preferentially activates certain signaling pathways (e.g., G-protein dissociation) while maintaining similar efficacy in others (e.g., cAMP response) .
Clinical Studies
A pivotal clinical trial assessed the effects of GSK256073 on glucose metabolism in subjects with type 2 diabetes mellitus. Key findings include:
- Study Design : The trial involved 39 diabetic participants in a randomized, placebo-controlled crossover format. Participants received varying doses (5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD) over two days .
- Results :
- Significant reductions in weighted mean glucose concentrations were observed across all dosing regimens.
- The maximum reduction was noted with the 25 mg BID regimen, achieving a decrease of -0.87 mmol/L.
- Sustained suppression of NEFA and glycerol levels was recorded throughout the dosing period.
- Insulin and C-peptide levels decreased concomitantly with glucose levels, indicating enhanced insulin sensitivity .
Preclinical Studies
Preclinical evaluations have demonstrated that GSK256073 effectively lowers NEFA levels with minimal flushing responses in animal models. These studies affirm its potential as a non-flushing alternative to traditional niacin therapies .
Structural Insights
Recent structural biology studies utilizing cryo-electron microscopy have elucidated the binding interactions between GSK256073 and GPR109A:
- Binding Affinity : The compound's binding pocket interactions involve critical residues that facilitate high potency and selectivity. For instance, hydrogen bonds between the carboxyl moiety of GSK256073 and specific amino acids in the receptor enhance its agonistic activity .
- Mutational Analysis : Mutations at key residues have been shown to significantly alter the receptor's response to GSK256073, providing insights into its mechanism of action and potential for further optimization .
Case Studies and Findings
Eigenschaften
CAS-Nummer |
1228650-42-7 |
---|---|
Molekularformel |
C14H24ClN5O5 |
Molekulargewicht |
377.82 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2 |
InChI-Schlüssel |
HNAXNEBDLULUPW-UHFFFAOYSA-N |
SMILES |
NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O |
Kanonische SMILES |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK256073; GSK-256073; GSK 256073; GSK256073 Tris; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.